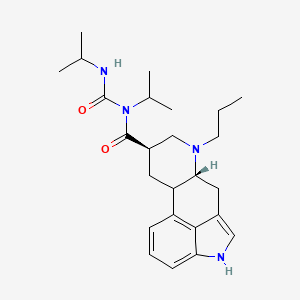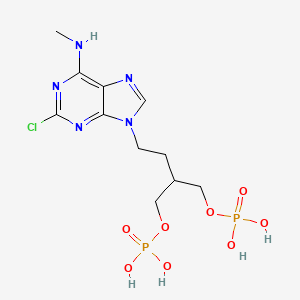
Etodesnitazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etodesnitazene, also known as desnitroetonitazene, is a synthetic opioid analgesic derived from benzimidazole. It was originally developed in the late 1950s alongside etonitazene and other related derivatives. Although it is significantly less potent than etonitazene, it is still approximately 70 times more potent than morphine in animal studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of etodesnitazene involves the reaction of 2-benzylbenzimidazole with N,N-diethylethanamine. The process typically includes the following steps:
Formation of 2-benzylbenzimidazole: This is achieved by reacting o-phenylenediamine with benzyl chloride under basic conditions.
Alkylation: The resulting 2-benzylbenzimidazole is then alkylated with N,N-diethylethanamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Etodesnitazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Etodesnitazene has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studies on its interaction with opioid receptors help in understanding the pharmacodynamics and pharmacokinetics of synthetic opioids.
Medicine: Research on its analgesic properties contributes to the development of new pain management therapies.
Industry: It is used in the synthesis of other benzimidazole derivatives with potential pharmaceutical applications.
Mécanisme D'action
Etodesnitazene exerts its effects by acting as a potent agonist at the µ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular cAMP levels. The downstream effects include reduced neurotransmitter release and altered pain perception pathways .
Comparaison Avec Des Composés Similaires
Etonitazene: Much more potent than etodesnitazene.
Isotonitazene: Another potent synthetic opioid with similar structure.
Metonitazene: Similar in structure but with different pharmacokinetic properties.
Mthis compound: Comparable in potency to morphine.
Uniqueness: this compound is unique due to its specific structural modifications, which confer a balance between potency and safety. Its lower potency compared to etonitazene makes it a subject of interest for developing safer analgesics .
Propriétés
Numéro CAS |
14030-76-3 |
|---|---|
Formule moléculaire |
C22H29N3O |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3 |
Clé InChI |
BMLPNUNXHUGDOI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)





